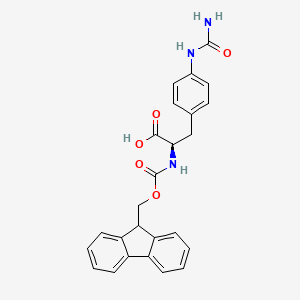

Fmoc-D-4-Aph(cBm)-OH

Description

Contextualizing Fmoc-D-Aph(Cbm)-OH within the Landscape of Non-Canonical Amino Acid Derivatives

The world of biochemistry has long been dominated by the 20 canonical amino acids, the fundamental building blocks of proteins in virtually all living organisms. thedailyscientist.orgacs.org However, the field of chemical biology has expanded its toolkit to include non-canonical amino acids (ncAAs), also known as unnatural amino acids. thedailyscientist.org These are amino acids that are not naturally incorporated into polypeptide chains. thedailyscientist.org ncAAs can be synthetic creations or naturally occurring in organisms like plants and bacteria. thedailyscientist.org

Fmoc-D-Aph(Cbm)-OH is a prime example of a non-canonical amino acid derivative. ebi.ac.uk It is specifically a derivative of D-phenylalanine, featuring modifications that are not found in the canonical 20 amino acids. cymitquimica.com The introduction of ncAAs like Fmoc-D-Aph(Cbm)-OH into peptide chains is a powerful strategy in protein engineering and drug discovery. thedailyscientist.org These unique building blocks allow researchers to:

Expand Chemical Diversity : Introduce novel chemical functionalities, side chains, and backbones into peptides and proteins. thedailyscientist.org

Enhance Biological Activity : Fine-tune the properties of peptides to improve their efficacy and specificity for therapeutic targets. thedailyscientist.orgchemanager-online.com

Increase Stability : Engineer peptides with increased resistance to enzymatic degradation, which can improve their circulation time and therapeutic effect. thedailyscientist.orgmdpi.com

Probe Biological Mechanisms : Use modified amino acids to investigate protein-protein interactions and cellular signaling pathways. thedailyscientist.org

The use of ncAAs is a burgeoning area of research with the potential to create novel therapeutics for a range of diseases. thedailyscientist.orgchemanager-online.com Fmoc-D-Aph(Cbm)-OH, as a readily available and versatile building block, plays a crucial role in this endeavor. biosynth.comchemimpex.com

Significance of the Fmoc Protecting Group in Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on a solid resin support. altabioscience.comiris-biotech.de A key requirement for this process is the use of protecting groups to prevent unwanted side reactions at the amino group of the amino acid being added. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used α-amino protecting groups in SPPS. altabioscience.comseplite.com

Developed by Carpino and Han in 1970, the Fmoc group has become a mainstay in peptide synthesis due to several key advantages: altabioscience.com

Mild Cleavage Conditions : The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638). seplite.compeptide.com This is in contrast to the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions that can damage sensitive peptide sequences. altabioscience.comiris-biotech.de

Orthogonality : In Fmoc-based SPPS, the side-chain protecting groups are typically acid-labile (e.g., t-Bu, Trt). seplite.compeptide.com This "orthogonal" protection scheme allows for the selective removal of the N-terminal Fmoc group without affecting the side-chain protecting groups, and vice versa. altabioscience.compeptide.com This is crucial for synthesizing complex peptides and for performing on-resin modifications like cyclization. iris-biotech.de

Reaction Monitoring : The cleavage of the Fmoc group releases dibenzofulvene, a byproduct that has a characteristic UV absorbance. seplite.comchempep.com This allows for the real-time monitoring of the deprotection step, ensuring the reaction goes to completion. seplite.com

The Fmoc group's stability under acidic and coupling conditions, combined with its ease of removal, has made Fmoc-SPPS the preferred method for synthesizing a wide range of peptides, from simple sequences to those exceeding 50 amino acids. altabioscience.com The presence of the Fmoc group in Fmoc-D-Aph(Cbm)-OH makes it directly compatible with this powerful and widely adopted synthetic methodology. chemimpex.comchemimpex.com

Role of the Carbamoyl (B1232498) Group (Cbm) in Fmoc-D-Aph(Cbm)-OH Functionality

The carbamoyl group (Cbm), chemically described as RR′N–C(=O)–, is a crucial functional group in Fmoc-D-Aph(Cbm)-OH. wikipedia.org In this specific molecule, it is part of a carbamoylamino group attached to the phenyl ring of the D-phenylalanine core. biosynth.comchemimpex.com This modification significantly influences the compound's properties and functionality.

The carbamoyl group is known to be involved in various biological activities and can be found in a range of therapeutic agents. ontosight.ai In the context of amino acid derivatives and peptide chemistry, the carbamoyl group can:

Influence Biological Interactions : The carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, which are critical for the binding of a peptide to its biological target. ontosight.ai This can lead to improved affinity and selectivity of peptide-based drugs.

Improve Solubility : The presence of the polar carbamoyl group can influence the solubility of the amino acid derivative and the resulting peptide, which can be a critical factor for bioavailability and formulation. chemimpex.com

In Fmoc-D-Aph(Cbm)-OH, the carbamoyl group is a key feature that distinguishes it from standard phenylalanine and contributes to its utility in creating bioactive peptides with potentially enhanced therapeutic properties. chemimpex.comchemimpex.com For instance, it has been used in the synthesis of peptide mimetics with gonadotropin-releasing hormone (GnRH) antagonist activity. medchemexpress.commedchemexpress.com

Historical Development and Evolution of Modified Phenylalanine Derivatives in Chemical Biology

The exploration of modified phenylalanine derivatives has a rich history intertwined with the broader development of non-canonical amino acids in chemical biology. Early efforts focused on simple modifications to the phenyl ring to probe protein structure and function.

The introduction of reactive groups at the para-position of the phenyl ring was a significant advancement. rsc.org This allowed for the site-specific chemical modification of proteins, enabling the attachment of probes, labels, and other functionalities. Examples include the incorporation of:

Halogens (e.g., p-iodo-phenylalanine) for cross-coupling reactions. nih.gov

Azides and alkynes for "click chemistry" bioconjugation. rsc.org

Ketones for selective chemical ligation. acs.org

Photocrosslinking groups like benzophenone (B1666685) to study protein-protein interactions. rsc.org

More recently, the focus has expanded to include modifications at the ortho- and meta-positions of the phenylalanine ring, further expanding the chemical space available to researchers. nih.govacs.org The development of evolved aminoacyl-tRNA synthetases has been instrumental in enabling the genetic incorporation of these diverse phenylalanine derivatives into proteins in living cells. nih.govacs.org

These advancements have transformed our ability to engineer proteins with novel functions and to develop new classes of peptide-based therapeutics. Modified phenylalanine derivatives are now used in a wide array of applications, from basic research into protein folding and enzyme mechanisms to the development of drugs for oncology and immunology. chemimpex.com Fmoc-D-Aph(Cbm)-OH is a product of this evolution, providing a sophisticated and functionalized building block for the next generation of peptide-based science.

Data Tables

Table 1: Chemical Properties of Fmoc-D-Aph(Cbm)-OH

| Property | Value | Source |

| CAS Number | 324017-22-3 | biosynth.com |

| Molecular Formula | C₂₅H₂₃N₃O₅ | biosynth.com |

| Molecular Weight | 445.47 g/mol | biosynth.com |

| Appearance | Off-white powder | chemimpex.com |

| Melting Point | 163.00 °C | biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDOFBZCSQAEJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444216 | |

| Record name | MolPort-035-677-459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-22-3 | |

| Record name | MolPort-035-677-459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Transformations of Fmoc D Aph Cbm Oh

Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing Fmoc-D-Aph(Cbm)-OH.cymitquimica.comchemimpex.comCurrent time information in Christchurch City, NZ.chemimpex.com

Fmoc-D-Aph(Cbm)-OH is extensively used in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains on a solid support. chemimpex.comchemimpex.comchembk.com The Fmoc group provides temporary protection of the α-amine, which can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). uci.eduepo.org This allows for the sequential addition of amino acids to the growing peptide chain. The use of the Fmoc strategy offers advantages over the Boc strategy by avoiding the use of harsh, corrosive acids like hydrofluoric acid for deprotection, leading to safer and more environmentally friendly reaction conditions. google.com

The incorporation of Fmoc-D-Aph(Cbm)-OH into a peptide sequence is a critical step in the synthesis of certain therapeutic peptides. For instance, it is a key component in the synthesis of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer. vulcanchem.commedchemexpress.com In the synthesis of Degarelix, Fmoc-D-Aph(Cbm)-OH is coupled to the growing peptide chain along with other non-proteinogenic and standard amino acids in a defined sequence. google.com

The efficiency of the coupling reaction is paramount to the successful synthesis of the target peptide. The carboxyl group of Fmoc-D-Aph(Cbm)-OH must be activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction rates and suppress racemization. rsc.org Other highly efficient coupling reagents include uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). google.combiosynth.com

The choice of solvent also plays a role in the optimization of the coupling reaction. Dimethylformamide (DMF) is a common solvent for both the coupling and Fmoc deprotection steps due to its excellent solvating properties for both the resin and the protected amino acids. chembk.comuci.edu

A critical aspect of optimization involves monitoring the completeness of the coupling reaction. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin. researchgate.net A negative Kaiser test indicates a complete coupling reaction, while a positive test suggests that the coupling needs to be repeated to avoid the formation of deletion sequences in the final peptide.

| Coupling Reagent Combination | Solvent | Key Advantages |

| DIC/HOBt | DMF | Standard and effective method for peptide bond formation. |

| HBTU/DIPEA | DMF | High coupling efficiency and rapid reaction times. google.com |

| DIC/Oxyma | DMF | Reduces racemization and can be a suitable alternative to HOBt. rsc.org |

The carbamoyl (B1232498) group on the side chain of Fmoc-D-Aph(Cbm)-OH is generally considered stable under the standard conditions of Fmoc-SPPS. However, in certain contexts, particularly during prolonged synthesis or specific chemical modifications, the reactivity of the carbamoyl group can become a concern. The unprotected Cbm group possesses weak nucleophilic character, which can lead to side reactions. For instance, it can be acylated during subsequent coupling steps or undergo acetylation during capping procedures with acetic anhydride, leading to difficult-to-remove impurities. google.com

To mitigate these side reactions, a tert-butyl (tBu) group can be used to protect the carbamoyl moiety, forming Fmoc-D-Aph(tBu-Cbm)-OH. chemimpex.comnih.gov This protection strategy prevents unwanted reactions at the side chain. However, the removal of the tBu group requires strong acidic conditions, typically during the final cleavage from the resin. google.com In some synthetic routes, particularly for complex peptides like Degarelix, the use of a tBu-protected carbamoyl group on the D-Aph residue has been explored to improve the purity of the final product. vulcanchem.comresearchgate.net

Another strategy to manage potential side reactions involves the use of alternative protecting groups on other amino acid residues in the peptide sequence that are orthogonal to both the Fmoc group and the final cleavage conditions. For example, the use of an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the side chain of a lysine (B10760008) residue allows for its selective removal with hydrazine (B178648) without affecting other protecting groups, enabling site-specific modifications. sigmaaldrich.com

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Fmoc-D-Aph(Cbm)-OH, the cleavage cocktail is typically a strong acid solution. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. thermofisher.com

The composition of the cleavage cocktail is critical and is often tailored to the specific amino acid composition of the peptide to minimize side reactions. Scavengers are added to the TFA to trap reactive cationic species that are generated during the deprotection process and could otherwise modify sensitive amino acid residues. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

For peptides containing sensitive residues like tryptophan, methionine, or cysteine, specific scavenger combinations are essential to prevent their modification. thermofisher.com The cleavage reaction is typically carried out for a few hours at room temperature. Following cleavage, the peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by filtration or centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Cleavage Reagent Cocktail | Target Protecting Groups | Purpose of Scavengers |

| TFA/Water/TIS | tBu, Boc, Trt, Pbf | TIS reduces oxidized tryptophan and scavenges carbocations. Water helps to hydrolyze protecting groups. thermofisher.com |

| TFA/EDT/m-cresol/Thioanisole (B89551) | Pmc, Mtr | EDT and thioanisole act as soft nucleophiles to scavenge reactive species. m-Cresol protects tyrosine residues. |

Side-Chain Protection Strategies for Fmoc-D-Aph(Cbm)-OH

Solution-Phase Synthesis Approaches Incorporating Fmoc-D-Aph(Cbm)-OH

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes advantageous approach, particularly for the large-scale production of shorter peptides or peptide fragments. In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent.

The incorporation of Fmoc-D-Aph(Cbm)-OH in solution-phase synthesis follows the general principles of peptide chemistry. The carboxyl group of Fmoc-D-Aph(Cbm)-OH is activated, typically using the same types of coupling reagents as in SPPS (e.g., DIC/HOBt), and then reacted with the free amine of another amino acid or peptide fragment. rsc.orgbiosynth.com Purification after each coupling step is necessary and is usually achieved by extraction, precipitation, or crystallization.

Fragment condensation is a key strategy in solution-phase synthesis where protected peptide fragments are synthesized separately and then coupled together to form the final, larger peptide. This approach can be more efficient for the synthesis of long peptides. Fmoc-D-Aph(Cbm)-OH can be incorporated into a fragment that is later used in a fragment condensation strategy.

Regioselective Modifications and Derivatizations of the Carbamoyl Moiety.medchemexpress.com

The carbamoyl moiety of the D-Aph(Cbm) residue offers a potential site for regioselective modifications, although this is a less common application compared to its role as a stable side chain. The nitrogen atoms of the urea (B33335) functionality are potential nucleophiles, but their reactivity is generally low.

While direct derivatization of the pre-formed carbamoyl group on the peptide is challenging, an alternative strategy involves the synthesis of Fmoc-D-Aph derivatives with a modifiable precursor to the carbamoyl group. For example, a protected amino group could be incorporated at the para position of the phenylalanine side chain. After incorporation into the peptide, this amino group could be deprotected and then reacted with an isocyanate or other reagent to form a substituted urea (carbamoyl) derivative. This approach would allow for the introduction of diverse functional groups at this position.

A more direct, albeit potentially challenging, approach could involve the selective alkylation or acylation of the carbamoyl nitrogen. This would require careful optimization of reaction conditions to achieve regioselectivity and avoid side reactions with other nucleophilic sites in the peptide. The development of such methods would expand the chemical space accessible for peptides containing this non-canonical amino acid.

Impact of Derivatization on Reactivity and Selectivity

The derivatization of the Fmoc-D-Aph(Cbm)-OH molecule, particularly at the side chain carbamoyl (Cbm) group, significantly influences its reactivity and selectivity in solid-phase peptide synthesis (SPPS). The unprotected Cbm group, while seemingly inert, possesses weak nucleophilic activity that can lead to the formation of impurities. google.com During synthesis, this can result in undesirable side reactions, such as acetylation of the Cbm group or its reaction with activated amino acids to form amide by-products. google.com These process-related impurities are often difficult to separate from the final peptide product, leading to lower yields and compromised purity. google.com

To mitigate these side reactions, a common strategy involves the protection of the Cbm group. One such protecting group is the tert-butyl (t-Bu) group, forming Fmoc-D-Aph(tBu-Cbm)-OH. google.comnewdrugapprovals.org The use of this t-Bu protected version prevents the unwanted acetylation of the Cbm side chain during the final acetylation capping step of the peptide synthesis. google.com However, the introduction of the t-Bu group presents its own set of challenges. The removal of the t-Bu protecting group requires harsh acidic conditions and heating, which can increase the risk of racemization and the formation of other impurities, thereby affecting the quality of the final product. google.com

An alternative approach to circumvent issues with the Cbm group involves using a different protecting group on the side-chain amino group of D-phenylalanine, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, to synthesize Fmoc-D-4-Aph(Dde)-OH. google.com After the peptide chain is assembled, the Dde group is selectively removed, and the Cbm group is introduced late in the synthesis. google.com This multi-step process, while effective in avoiding side reactions, is complex and may not be suitable for large-scale commercial production. google.com

Table 1: Comparison of Derivatization Strategies for Fmoc-D-Aph(Cbm)-OH

| Derivatization Strategy | Advantages | Disadvantages | Impact on Reactivity/Selectivity |

|---|---|---|---|

| Unprotected Cbm | Simpler starting material. | Risk of side reactions (acetylation, amide by-product formation). google.com | Weak nucleophilicity of Cbm can lead to impurities. google.com |

| t-Bu Protected Cbm | Prevents side reactions at the Cbm group. google.com | Requires harsh deprotection conditions (strong acid, heat). google.com | Protects Cbm reactivity but introduces risk of racemization during deprotection. google.com |

| Dde Protection Strategy | Avoids Cbm side reactions during chain assembly. google.com | Complex, multi-step process. google.com | Delays introduction of the reactive Cbm group until after critical steps. google.com |

Stereochemical Considerations and Control in Fmoc-D-Aph(Cbm)-OH Synthesis and Application

Maintaining stereochemical integrity is paramount throughout the synthesis and application of Fmoc-D-Aph(Cbm)-OH, as the biological activity of the final peptide is highly dependent on its precise three-dimensional structure. The "D" configuration of the alpha-carbon in D-aminophenylalanine is a critical feature, and any racemization can lead to a significant loss of therapeutic efficacy.

The synthesis of Fmoc-D-Aph(Cbm)-OH itself must be carefully controlled to preserve the D-stereochemistry. One common synthetic route involves the reaction of Fmoc-D-4-Aph-OH with trimethylsilyl (B98337) isocyanate in a solvent like dimethylformamide (DMF) at a controlled temperature range of 0-15 °C. google.com This method is designed to introduce the carbamoyl group without affecting the chiral center.

During its application in SPPS, several factors can threaten the stereochemical purity of the resulting peptide. As mentioned previously, the harsh acidic conditions required to remove certain protecting groups, such as the t-Bu group from the Cbm side chain, can induce racemization. google.com The choice of coupling reagents and reaction conditions during peptide bond formation also plays a crucial role. Reagents like DIC/HOBt or DIC/HOAt are commonly used to activate the carboxylic acid for coupling, and the reaction conditions must be optimized to minimize the risk of epimerization. google.com

Furthermore, the inherent properties of the amino acid sequence being synthesized can influence stereochemical stability. The cumulative effect of multiple coupling and deprotection cycles in SPPS can increase the potential for racemization at each chiral center. Therefore, careful monitoring and control of reaction parameters, including temperature and reaction time, are essential. scielo.brscielo.br The development of enantioselective synthesis methods, such as those employing chiral phase-transfer catalysts, highlights the ongoing efforts to achieve high stereocontrol in the preparation of amino acid derivatives and their incorporation into peptides. researchgate.net

Table 2: Factors Influencing Stereochemical Control

| Factor | Potential Issue | Mitigation Strategy | Reference |

|---|---|---|---|

| Protecting Group Removal | Harsh deprotection conditions (e.g., strong acid for t-Bu) can cause racemization. | Use of milder, orthogonal protecting groups where possible. | google.com |

| Coupling Reactions | Over-activation or prolonged reaction times can lead to epimerization. | Optimization of coupling reagents (e.g., DIC/HOBt), time, and temperature. | google.com |

| Synthesis of Precursor | Racemization during the introduction of the Cbm group. | Controlled reaction conditions (e.g., low temperature). | google.com |

| Cumulative Effects in SPPS | Multiple reaction cycles increase the overall risk of racemization. | Strict control over all reaction steps and purification of intermediates. |

Applications of Fmoc D Aph Cbm Oh in Advanced Peptide and Peptidomimetic Design

Design and Synthesis of Biologically Active Peptide Mimetics Incorporating Fmoc-D-Aph(Cbm)-OH

The incorporation of Fmoc-D-Aph(Cbm)-OH is a key strategy in the development of peptide mimetics with tailored biological activities. medchemexpress.com These synthetic peptides often target specific biological pathways with high precision, offering therapeutic potential in areas such as oncology and immunology. chemimpex.com

A notable example of its application is in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. medchemexpress.comhsppharma.com Specifically, Fmoc-D-Aph(Cbm)-OH has been used as a building block for peptide mimetics like Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph/4Amf(P)-D4Aph/D4Amf(Q)-Leu-ILys-Pro-DAla-NH2, which demonstrates GnRH antagonist activity. medchemexpress.comhsppharma.com The presence of hydrophilic residues such as 4-[(aminocarbonyl)amino]-phenylalanine, derived from Fmoc-D-Aph(Cbm)-OH, can enhance the water solubility of these antagonists, a crucial factor for their therapeutic application. researchgate.net

Conformational constraint is a powerful tool in peptide design to enhance receptor binding affinity and biological activity. By reducing the flexibility of a peptide, it can be locked into a bioactive conformation, leading to improved pharmacological properties. nih.gov The incorporation of D-amino acids like D-phenylalanine derivatives is a well-established method to introduce specific conformational preferences.

The D-configuration of Fmoc-D-Aph(Cbm)-OH influences the peptide backbone, promoting turns and other secondary structures that might not be accessible with only L-amino acids. This can lead to the formation of more rigid structures, such as beta-hairpins. nih.gov Furthermore, macrocyclization, including backbone cyclization, is a common strategy to create conformationally constrained peptides, and building blocks like Fmoc-D-Aph(Cbm)-OH are integral to the solid-phase synthesis of the linear precursors required for such cyclizations. researchgate.netgoogle.com

A significant challenge in the development of peptide-based drugs is their susceptibility to proteolytic degradation and poor solubility. The inclusion of unnatural amino acids like Fmoc-D-Aph(Cbm)-OH can address these limitations. researchgate.netchemimpex.comchemimpex.com

The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.gov This increased stability leads to a longer half-life in biological systems. nih.gov Moreover, the carbamoylamino (Cbm) group on the phenyl ring of Fmoc-D-Aph(Cbm)-OH is a hydrophilic moiety. researchgate.net Its ability to participate in hydrogen bonding can improve the water solubility of the resulting peptide, which is beneficial for formulation and bioavailability. researchgate.netchemimpex.com For instance, the hydrophilic nature of the 4-[(aminocarbonyl)amino]-phenylalanine residue contributes to the enhanced water solubility of GnRH antagonists, preventing gel formation that can occur with more hydrophobic analogs. researchgate.net

Strategies for Conformationally Constrained Peptides

Fmoc-D-Aph(Cbm)-OH as a Building Block for Peptide Libraries and Combinatorial Chemistry

Fmoc-D-Aph(Cbm)-OH is a valuable component in the construction of peptide libraries for drug discovery. chemimpex.com Combinatorial chemistry techniques, often coupled with solid-phase peptide synthesis (SPPS), allow for the rapid generation of a large number of diverse peptide sequences. The use of the Fmoc protecting group is central to SPPS, as it can be selectively removed under mild basic conditions, enabling the sequential addition of amino acids to build a peptide chain. chemimpex.comnih.gov

By incorporating Fmoc-D-Aph(Cbm)-OH into these libraries, researchers can introduce structural and functional diversity that goes beyond the 20 proteinogenic amino acids. This expands the chemical space available for screening and increases the probability of identifying lead compounds with desired biological activities and improved drug-like properties, such as enhanced stability and receptor affinity.

Structural and Functional Impact of D-Configuration Phenylalanine Derivatives in Peptides

These structural changes can manifest in several ways:

Secondary Structure: The presence of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns or helices with a different twist. researchgate.net

Self-Assembly: The chirality of the amino acids plays a crucial role in the self-assembly of peptides into nanostructures. nii.ac.jpnih.gov Peptides containing D-phenylalanine residues have been shown to form different types of nanostructures compared to their L-counterparts. nii.ac.jp

Receptor Interaction: The altered conformation can lead to a different binding mode with a biological target. In some cases, this can result in enhanced binding affinity and specificity. For example, the incorporation of D-amino acids has been shown to improve the selectivity of drug-peptide conjugates for their target enzymes. nih.gov

Biological Activity: The change in structure directly impacts biological function. The incorporation of D-amino acids can lead to improved antimicrobial activity or enhanced efficacy in other therapeutic applications. nih.govnih.gov However, it is important to note that excessive modification with D-amino acids could carry risks of cytotoxicity. nih.gov

The hydrophobic benzyl (B1604629) side chain of phenylalanine is crucial for protein structure stabilization through non-polar interactions and π-π stacking. The D-configuration of the amino acid can influence the orientation of this side chain, thereby affecting these intramolecular and intermolecular interactions that are vital for the peptide's structure and function. researchgate.net

Fmoc D Aph Cbm Oh in Medicinal Chemistry and Drug Discovery Research

Development of Novel Pharmaceuticals Utilizing Fmoc-D-Aph(Cbm)-OH

Fmoc-D-Aph(Cbm)-OH is a valuable component in the design and synthesis of innovative pharmaceuticals. chemimpex.comchemimpex.com Its incorporation into peptide chains is a key strategy for developing new therapeutic agents. The presence of the D-amino acid and the carbamoyl (B1232498) moiety can enhance the resulting peptide's stability and receptor binding affinity. chemimpex.com

Targeting Specific Biological Pathways with Fmoc-D-Aph(Cbm)-OH-Containing Peptides

Peptides containing Fmoc-D-Aph(Cbm)-OH are designed to interact with specific biological targets, thereby modulating physiological pathways. cymitquimica.comchemimpex.com A significant area of application is in the development of gonadotropin-releasing hormone (GnRH) antagonists. medchemexpress.com For instance, the compound has been used in the synthesis of peptide mimetics that exhibit GnRH antagonist activity, which are crucial for treating hormone-dependent diseases. medchemexpress.com

Another key target is the somatostatin (B550006) receptor (SSTR), particularly subtype 2 (SST2), which is overexpressed in many neuroendocrine tumors. mdpi.comsnmjournals.org Fmoc-D-Aph(Cbm)-OH is a component in the synthesis of SSTR antagonists, which can be labeled with radionuclides for diagnostic imaging and targeted radiotherapy of these tumors. snmjournals.orgnih.gov The structure of the peptide backbone, including the presence of D-amino acids like D-Aph(Cbm), is critical for high-affinity binding to these receptors. researchgate.net

Applications in Oncology Research

In oncology, Fmoc-D-Aph(Cbm)-OH is integral to the synthesis of peptides for both the diagnosis and treatment of cancer. chemimpex.com The development of radiolabeled somatostatin receptor antagonists is a prime example. snmjournals.orgnih.gov These peptides, containing D-Aph(Cbm), can be coupled to chelators for radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for PET imaging, or to therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) for targeted therapy. snmjournals.orgacs.org

Research has shown that somatostatin antagonists often exhibit superior tumor targeting and retention compared to agonists. snmjournals.org For example, the peptide antagonist p-Cl-Phe-cyclo(D-Cys-Tyr-D-Aph(Cbm)-Lys-Thr-Cys)D-Tyr-NH₂ (LM3) has been synthesized using Fmoc-D-Aph(Cbm)-OH and evaluated for its potential in PET imaging of SST2-positive tumors. snmjournals.org Similarly, the GnRH antagonist degarelix, which contains D-Aph(Cbm), is used in the treatment of advanced prostate cancer. google.com

Applications in Immunology Research

The application of Fmoc-D-Aph(Cbm)-OH extends to immunology, where peptide-based therapeutics are being explored. chemimpex.com While direct research on Fmoc-D-Aph(Cbm)-OH in immunology is less documented in the provided results, the broader field of peptide-based immunomodulation is an active area of investigation. Peptides can act as antigens for vaccines, as modulators of immune cell function, or as targeting moieties to deliver drugs to immune cells. The stability and specific conformations imparted by unnatural amino acids like D-Aph(Cbm) are advantageous in designing such peptides.

Fmoc-D-Aph(Cbm)-OH in the Synthesis of Neuropeptides and Neuroscience Research

Fmoc-D-Aph(Cbm)-OH plays a role in the synthesis of neuropeptide analogs for neuroscience research. chemimpex.comchemimpex.com Neuropeptides are crucial signaling molecules in the nervous system, and analogs are synthesized to study their function and to develop treatments for neurological disorders. nih.gov

Contribution to Understanding Neurological Functions and Disorders

By incorporating Fmoc-D-Aph(Cbm)-OH, researchers can create neuropeptide analogs with enhanced stability against enzymatic degradation, a common challenge in studying natural peptides. chemimpex.com This allows for more robust investigations into the roles of neuropeptides in processes like pain perception, mood regulation, and memory. For example, stable opioid peptide analogs can be synthesized to study the opioid receptor system, which is central to pain management and addiction. nih.gov The use of D-amino acids can also alter the receptor binding profile of a peptide, providing tools to probe the functions of different receptor subtypes within the brain. nih.gov

Pharmacological Profile Modulation through Fmoc-D-Aph(Cbm)-OH Incorporation

The incorporation of Fmoc-D-Aph(Cbm)-OH into a peptide sequence can significantly modulate its pharmacological profile. The D-configuration of the amino acid provides resistance to proteases, thereby increasing the peptide's in vivo half-life. The carbamoyl group on the phenyl ring can also influence receptor binding affinity and selectivity.

Influence on Receptor Binding Affinity and Selectivity

The incorporation of the D-Aph(Cbm) moiety, synthesized from its Fmoc-protected precursor, has a profound impact on the binding characteristics of peptides, particularly in the development of somatostatin receptor antagonists. Research has consistently shown that peptides containing this residue exhibit high affinity and selectivity for the somatostatin receptor subtype 2 (SSTR2), a key target in neuroendocrine tumors (NETs). nih.govsnmjournals.org

For instance, comparative binding studies have quantified the high affinity of these antagonists. While the specific chelator and radiometal conjugate can influence the final affinity, the core peptide structure containing D-Aph(Cbm) consistently demonstrates potent SSTR2 binding. mdpi.com

| Compound | Type | Key Residue | Dissociation Constant (Kd) [nM] | Max. Binding Sites (Bmax) [nM] | Source |

|---|---|---|---|---|---|

| 64/natCu-NODAGA-JR11 | Antagonist | D-Aph(Cbm) | 5.7 ± 0.95 | 4.1 ± 0.18 | plos.orgnih.gov |

| 64/natCu-DOTA-TATE | Agonist | D-Trp | 20.1 ± 4.4 | 0.48 ± 0.04 | plos.orgnih.gov |

Modulation of Biological Activity and Efficacy

The introduction of D-Aph(Cbm) into peptide structures significantly modulates their biological activity and therapeutic efficacy. This is particularly evident in the enhanced performance of radiolabeled somatostatin antagonists in both preclinical models and clinical pilot studies. Peptides like 177Lu-DOTA-JR11, which are synthesized using Fmoc-D-Aph(Cbm)-OH, demonstrate superior tumor targeting compared to their agonist counterparts like 177Lu-DOTATATE. snmjournals.orgsnmjournals.org

The improved efficacy stems from higher tumor uptake and prolonged retention of the antagonist at the tumor site. snmjournals.orgsnmjournals.org A head-to-head comparison showed that the tumor radiation dose delivered by 177Lu-DOTA-JR11 was 1.7 to 10.6 times higher than that of 177Lu-DOTATATE. snmjournals.org This enhanced activity occurs despite antagonists not being significantly internalized by tumor cells, a paradigm shift from the long-held belief that receptor internalization was mandatory for therapeutic effect. nih.govsnmjournals.org The superior performance is attributed to the antagonist binding to a greater number of surface receptors, leading to a higher concentration of the radioactive payload at the target site and subsequently more effective cell killing, as evidenced by a greater number of DNA double-strand breaks. snmjournals.org

Beyond somatostatin analogs, the D-Aph(Cbm) residue also confers potent activity in other therapeutic classes. In the development of GnRH antagonists, analogs of Azaline B were synthesized where the introduction of D-Aph(Cbm) at position 6 resulted in a potent human GnRH receptor antagonist with a longer duration of action. researchgate.net

| Peptide Class | Example Compound | Key Modification | Biological Activity Metric | Finding | Source |

|---|---|---|---|---|---|

| GnRH Antagonist | [Aph(Hvn)5,D-Aph(Cbm)6]Azaline B | D-Aph(Cbm) at position 6 | IC50 (hGnRH receptor) | 1.47 nM | researchgate.net |

| Somatostatin Antagonist | 177Lu-DOTA-JR11 | D-Aph(Cbm) at position 8 | Tumor Uptake (4h p.i.) | 23.9 ± 4.5 %IA/g | snmjournals.org |

| Somatostatin Agonist | 177Lu-DOTATATE | D-Trp at position 8 | Tumor Uptake (4h p.i.) | 17.8 ± 4.4 %IA/g | snmjournals.org |

*Percentage of injected activity per gram in HEK-hsstr2 xenografts.

Advanced Drug Delivery Systems Utilizing Fmoc-D-Aph(Cbm)-OH Derivatives

The unique properties of peptides derived from Fmoc-D-Aph(Cbm)-OH make them ideal candidates for integration into advanced drug delivery systems. The primary application is in the field of theranostics, where a single molecular agent can be used for both diagnosis (imaging) and therapy. This is achieved by conjugating the peptide to other functional molecules.

Bioconjugation Strategies for Enhanced Drug Targeting

The most prominent bioconjugation strategy for peptides containing the D-Aph(Cbm) residue involves the attachment of a chelating agent to the N-terminus of the peptide. nih.gov This process creates a peptide-chelator conjugate that can securely bind to a variety of medical radionuclides. Common chelators used for this purpose include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid). researchgate.netmdpi.com

This bioconjugation serves two main purposes for enhanced drug targeting:

Diagnostic Imaging: By chelating a positron-emitting radionuclide like Gallium-68 (68Ga) or Copper-64 (64Cu), the peptide conjugate becomes a PET (Positron Emission Tomography) imaging agent. mdpi.complos.org When administered, the peptide selectively targets and binds to SSTR2-expressing tumor cells, allowing for precise visualization of the tumor and any metastases. capes.gov.brnih.gov

Targeted Radionuclide Therapy: By chelating a therapeutic radionuclide that emits beta particles (e.g., Lutetium-177, 177Lu) or alpha particles, the conjugate becomes a potent therapeutic agent. snmjournals.orgsnmjournals.org The peptide acts as a delivery vehicle, guiding the radioactive payload directly to cancer cells, thereby maximizing radiation dose to the tumor while minimizing exposure to healthy tissues. snmjournals.org

Another advanced strategy involves conjugating an albumin-binding domain to the peptide. This modification is designed to improve the pharmacokinetic profile of the drug, specifically by prolonging its circulation time in the bloodstream, which can lead to higher tumor accumulation and therapeutic efficacy. nih.gov These bioconjugation strategies effectively transform the peptide into a sophisticated drug delivery system, leveraging the high receptor affinity conferred by the D-Aph(Cbm) residue for precise and effective cancer targeting.

Analytical Methodologies for Characterization and Quantification of Fmoc D Aph Cbm Oh and Its Derivatives

Chromatographic Techniques for Analysis of Fmoc-D-Aph(Cbm)-OH and its Peptide Conjugates

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of Fmoc-protected amino acids. It is used to monitor reaction progress during synthesis, assess the purity of the final product, and quantify the compound. When coupled with Mass Spectrometry (MS), it provides an unequivocal confirmation of the compound's structure.

The development of a reliable HPLC method is critical for the quality control of Fmoc-D-Aph(Cbm)-OH. Due to the hydrophobic nature of the Fmoc protecting group, reversed-phase HPLC (RP-HPLC) is the most common and effective technique. Method development focuses on optimizing separation efficiency, resolution, and analysis time.

Key parameters for a typical RP-HPLC method include:

Stationary Phase (Column): C18 columns are the standard choice, offering excellent hydrophobic retention for the Fmoc group. Columns with a particle size of 3 to 5 µm and a pore size of 100 to 120 Å are frequently used for high-resolution separations.

Mobile Phase: A gradient elution is typically employed, consisting of an aqueous solvent (A) and an organic solvent (B).

Solvent A: Deionized water containing an acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to sharpen peaks and improves chromatographic behavior of the carboxylic acid group.

Solvent B: Acetonitrile (B52724) is the preferred organic solvent due to its low viscosity and UV transparency.

Detection: The fluorenyl group of the Fmoc moiety possesses a strong chromophore, making UV detection highly sensitive and specific. Analysis is typically performed by monitoring the absorbance at approximately 265 nm, with a secondary wavelength at 290 nm or 301 nm sometimes used for confirmation.

A standard analytical method involves a linear gradient, for instance, from 10% to 90% acetonitrile over 20-30 minutes. This ensures the elution of the target compound with a sharp peak, well-separated from potential impurities such as starting materials or by-products like free D-Aph(Cbm)-OH or hydrolyzed Fmoc-OH.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Fmoc-D-Aph(Cbm)-OH

| Parameter | Condition | Purpose |

| Instrument | High-Performance Liquid Chromatography System | To perform the separation. |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic retention necessary for separating the Fmoc-protected compound. |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA is used as an ion-pairing agent. |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for eluting the compound. |

| Gradient | 20% to 80% B over 20 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV Absorbance at 265 nm | Optimal wavelength for detecting the Fmoc protecting group. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

| Column Temperature | 25 °C | Maintains consistent retention times and peak shapes. |

Mass spectrometry is an indispensable tool for the definitive structural confirmation and purity evaluation of Fmoc-D-Aph(Cbm)-OH. When interfaced with HPLC (LC-MS), it allows for the mass analysis of each separated component.

Electrospray Ionization (ESI) is the most commonly used ionization technique for this class of compounds because it is a soft method that minimizes fragmentation, allowing for the clear observation of the molecular ion. The analysis is typically performed in positive ion mode. For Fmoc-D-Aph(Cbm)-OH (Molecular Formula: C₂₅H₂₂N₂O₅), the expected monoisotopic mass is 430.15 g/mol . In an ESI-MS spectrum, the compound is primarily observed as the protonated molecular ion [M+H]⁺ at an m/z of 431.16. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 453.14 or the potassium adduct [M+K]⁺ at m/z 469.11, may also be present.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically < 5 ppm error). This accuracy allows for the unambiguous determination of the elemental composition, confirming that the observed mass corresponds to the chemical formula of Fmoc-D-Aph(Cbm)-OH and distinguishing it from other potential isobaric impurities. Furthermore, MS can detect trace impurities that might co-elute with the main peak in HPLC, providing a more accurate purity assessment than UV detection alone.

Table 2: Expected Mass Spectrometry Data for Fmoc-D-Aph(Cbm)-OH

| Ion Species | Chemical Formula | Calculated m/z | Typical Observation Mode |

| [M+H]⁺ | [C₂₅H₂₃N₂O₅]⁺ | 431.1550 | ESI Positive |

| [M+Na]⁺ | [C₂₅H₂₂N₂O₅Na]⁺ | 453.1369 | ESI Positive |

| [M-H]⁻ | [C₂₅H₂₁N₂O₅]⁻ | 429.1405 | ESI Negative |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Methods in Conformational and Interactional Studies

While chromatography confirms identity and purity, spectroscopic methods provide deeper insight into the three-dimensional structure and chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural verification.

¹H NMR: The proton spectrum of Fmoc-D-Aph(Cbm)-OH shows characteristic signals for each part of the molecule. The aromatic protons of the fluorenyl group typically appear between 7.30 and 7.90 ppm. The protons on the phenyl ring of the amino acid residue are observed in the aromatic region as well, while the alpha-proton (α-H) of the chiral center provides a key signal, usually around 4.3-4.5 ppm. The protons of the carbamoyl (B1232498) (-CONH₂) group appear as distinct signals in the amide region.

¹³C NMR: The carbon spectrum corroborates the structure, showing characteristic resonances for the carbonyl carbons of the Fmoc urethane (B1682113) (~156 ppm), the carboxylic acid (~175 ppm), and the carbamoyl group (~160-170 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides confirmation of the functional groups present. Key vibrational bands include the N-H stretch of the amide and urethane groups (~3300-3400 cm⁻¹), the sharp C=O stretch of the urethane carbonyl (~1710-1730 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1720 cm⁻¹), and the amide I band of the carbamoyl group (~1660-1680 cm⁻¹).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for confirming the stereochemistry of the molecule. As a chiral compound, Fmoc-D-Aph(Cbm)-OH will produce a characteristic CD spectrum that is a mirror image of its L-enantiomer. This provides an absolute confirmation of the D-configuration, which is crucial for its intended use in peptide synthesis.

Advanced Derivatization Techniques for Enhanced Detection in Complex Matrices

While the Fmoc group provides excellent UV detectability, analyzing Fmoc-D-Aph(Cbm)-OH or its resulting amino acid (D-Aph(Cbm)-OH) in complex biological matrices like plasma or cell lysates can be challenging due to low concentrations and interfering substances. In such cases, derivatization is employed to enhance detection sensitivity and selectivity, often by introducing a fluorescent tag. This typically occurs after the Fmoc group has been cleaved.

For the free amino acid D-Aph(Cbm)-OH, derivatization typically targets the primary amine group that becomes available after Fmoc removal. Common fluorescent derivatizing agents include o-phthaldialdehyde (OPA), fluorescamine, and dansyl chloride. The optimization of these reactions is crucial for achieving quantitative, reproducible results.

Key optimization parameters include:

pH: The reaction pH must be carefully controlled, as the nucleophilic attack of the amine on the derivatizing agent is highly pH-dependent, typically requiring basic conditions (pH 9-10).

Reagent Concentration: A sufficient molar excess of the derivatizing agent is needed to drive the reaction to completion, but an excessive amount can lead to background noise and by-products.

Reaction Time and Temperature: These parameters must be optimized to ensure the reaction is complete without causing degradation of the derivative. For example, OPA derivatives are known to be unstable and require immediate analysis.

Solvent: The choice of solvent can influence reaction efficiency and the stability of the resulting derivative.

A major challenge in derivatization is ensuring reproducibility and minimizing the formation of unwanted by-products. Inconsistent results can arise from slight variations in pH, temperature, or reagent purity.

Strategies to address these issues include:

Use of High-Purity Reagents: Impurities in the derivatizing agent or buffers can lead to side reactions and artifact peaks in the chromatogram.

Automated Derivatization: Using an autosampler to perform pre-column derivatization ensures precise timing and mixing, significantly improving reproducibility compared to manual procedures.

Internal Standards: The use of a structurally similar internal standard that undergoes the same derivatization reaction can correct for variations in reaction efficiency and injection volume.

By-product Identification: LC-MS can be used during method development to identify any by-products. For instance, derivatizing agents can react with themselves or with other matrix components. Understanding these side reactions allows for the adjustment of reaction conditions to minimize their formation. For example, OPA can react with ammonia (B1221849) present in the sample, creating a fluorescent artifact that could interfere with analysis.

By carefully controlling the reaction environment and validating the method, derivatization can be a powerful tool for the trace-level quantification of D-Aph(Cbm)-OH in challenging analytical scenarios.

Future Directions and Emerging Research Avenues for Fmoc D Aph Cbm Oh

Exploration in Biomaterial Science and Tissue Engineering

The unique properties of peptides containing Fmoc-D-Aph(Cbm)-OH are increasingly being recognized for their potential in biomaterial science. Research is trending towards its use in developing advanced biomaterials, especially for applications in tissue engineering where its characteristics may promote cell adhesion and growth. chemimpex.com The incorporation of this amino acid can influence the self-assembly properties of peptides, leading to the formation of hydrogels, scaffolds, and other nanostructures suitable for biomedical use.

Future research will likely focus on:

Peptide-Based Hydrogels: Investigating how the incorporation of Fmoc-D-Aph(Cbm)-OH affects the mechanical properties, biocompatibility, and biodegradability of self-assembling peptide hydrogels. These hydrogels could serve as scaffolds for 3D cell culture and regenerative medicine.

Surface Modification: Using peptides containing Fmoc-D-Aph(Cbm)-OH to modify the surfaces of medical implants. The unique chemical structure could be leveraged to create bioactive coatings that improve tissue integration and reduce the risk of rejection.

Controlled Release Systems: The carbamoyl (B1232498) group may participate in hydrogen bonding networks, potentially allowing for the design of peptide-based materials that can encapsulate and release drugs or growth factors in a controlled manner. This is an area of interest for developing targeted drug delivery systems. chemimpex.com

Development of Next-Generation Peptide Therapeutics

The most established application of Fmoc-D-Aph(Cbm)-OH is as a critical component in the synthesis of Degarelix, a third-generation GnRH antagonist used in the treatment of advanced prostate cancer. google.comgoogle.com The success of Degarelix has validated the use of unnatural amino acids like D-Aph(Cbm) to create potent and stable peptide drugs. medchemexpress.commedchemexpress.commedchemexpress.com This success serves as a foundation for developing a new generation of peptide-based therapeutics for various diseases, including oncology and immunology. chemimpex.com

Emerging research in this area includes:

Novel GnRH Antagonists: Building on the Degarelix template, researchers are exploring new long-acting GnRH analogues by incorporating p-ureido-phenylalanines like D-Aph(Cbm) at various positions in the peptide sequence. medchemexpress.com

Somatostatin (B550006) Receptor Ligands: There is growing interest in developing peptide antagonists for somatostatin receptors for the targeted radionuclide therapy of neuroendocrine tumors. researchgate.net Peptides incorporating D-Aph(Cbm) are being investigated as candidates for these targeted therapies, which aim to deliver radioactive isotopes directly to tumor cells. researchgate.net For example, the antagonist JR11 contains a D-Aph(Cbm) residue and has been studied for its potential in PET imaging when chelated with Copper-64. researchgate.net

Enhanced Drug Properties: The inclusion of Fmoc-D-Aph(Cbm)-OH and its derivatives in peptide sequences can improve crucial pharmaceutical properties. chemimpex.com Its structure can enhance the solubility and metabolic stability of peptides, leading to better bioavailability and efficacy. chemimpex.comchemimpex.com

| Therapeutic Peptide | Target | Key Component | Therapeutic Area |

| Degarelix | GnRH Receptor | D-Aph(Cbm) | Prostate Cancer google.comgoogle.com |

| JR11 (and analogues) | Somatostatin Receptor 2 | D-Aph(Cbm) | Neuroendocrine Tumors researchgate.net |

Integration with Novel Synthetic Technologies and Automation in Chemical Synthesis

While Fmoc-D-Aph(Cbm)-OH is essential for creating certain therapeutics, its use in solid-phase peptide synthesis (SPPS) is not without challenges. google.com The synthesis of peptides containing this amino acid can sometimes lead to impurities and side reactions, which affects yield and purity. google.comgoogle.com For instance, the unprotected carbamoyl group can undergo acetylation or react with activated amino acids during the synthesis process. google.com These challenges are driving the integration of Fmoc-D-Aph(Cbm)-OH with more advanced and automated synthetic technologies.

Future developments are expected in:

Improved Protecting Group Strategies: Research is ongoing to optimize the synthesis of peptides containing D-Aph(Cbm). This includes the use of temporary protecting groups on the carbamoyl moiety itself, such as tert-butyl (tBu), to prevent side reactions during synthesis. chemimpex.comgoogle.com

Advanced Ligation Chemistries: The limitations of traditional SPPS are being addressed by novel techniques like native chemical ligation (NCL) and enzymatic ligation. rsc.org These methods allow for the joining of unprotected peptide segments, which could be a valuable strategy for efficiently incorporating fragments containing sensitive residues like D-Aph(Cbm). rsc.org

Automation and High-Throughput Synthesis: As the demand for complex peptide therapeutics grows, there is a need for automated and high-throughput synthesis platforms. Future work will involve adapting synthetic protocols for Fmoc-D-Aph(Cbm)-OH to be compatible with automated synthesizers, enabling the rapid production and screening of new peptide drug candidates.

Computational Chemistry and In Silico Studies for Predictive Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. For a specialized building block like Fmoc-D-Aph(Cbm)-OH, these methods offer a powerful way to predict how its inclusion will affect peptide structure and function before committing to costly and time-consuming laboratory synthesis.

Key avenues for future research include:

Molecular Docking and Ligand Design: As demonstrated in the design of somatostatin receptor antagonists, computational tools can be used to model the interaction between a peptide and its biological target. researchgate.net Researchers can use software to dock virtual peptides containing D-Aph(Cbm) into the binding site of a receptor, helping to design new ligands with high affinity and selectivity. researchgate.net

Predictive Modeling of Peptide Properties: The physical and chemical properties of Fmoc-D-Aph(Cbm)-OH, which are available in chemical databases, can be used as parameters in computational models. nih.govchemicalbook.in These models can predict the structural (e.g., secondary structure propensity) and physicochemical (e.g., solubility, stability) properties of new peptide sequences, accelerating the design of better therapeutics and biomaterials.

Conformational Analysis: In silico studies can simulate the 3D structure and conformational flexibility of peptides containing D-Aph(Cbm). Understanding the conformational landscape is crucial for predicting biological activity and designing peptides that adopt the correct shape to interact with their targets.

| Computational Tool/Method | Application in Fmoc-D-Aph(Cbm)-OH Research | Potential Outcome |

| Molecular Docking (e.g., Dink algorithm) | Simulating the binding of D-Aph(Cbm)-containing peptides to receptors. researchgate.net | Design of potent and selective receptor antagonists. |

| Molecular Dynamics Simulations | Analyzing the conformational behavior of peptides in solution. | Understanding structure-activity relationships. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. | Predictive models for designing new therapeutic peptides. |

Q & A

Q. What is the role of the Fmoc group in Fmoc-D-Aph(Cbm)-OH during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protective group for the α-amino group during SPPS. It enables sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving side-chain protective groups (e.g., Cbm) intact. This allows controlled elongation of peptide chains. After coupling, the Fmoc group is cleaved to expose the amino group for subsequent residue addition. Protocols for Fmoc deprotection and coupling are standardized in SPPS workflows .

Q. How should Fmoc-D-Aph(Cbm)-OH be stored to maintain stability, and what solvents are recommended for dissolution?

- Storage : Store desiccated at -20°C to prevent hydrolysis and oxidative degradation. The Cbm (carbamoyl) group is sensitive to acidic conditions, requiring neutral pH environments during storage .

- Solubility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) or aqueous-organic mixtures (e.g., 1% acetic acid in water). Pre-warming to 37°C with sonication may enhance dissolution .

| Solvent Compatibility | Notes |

|---|---|

| DMF/DMSO | Preferred for SPPS coupling reactions |

| 1% Acetic Acid | Suitable for analytical dilution |

| Water | Limited solubility; use with organic modifiers |

Q. What analytical techniques are essential for confirming the purity and identity of Fmoc-D-Aph(Cbm)-OH?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for synthesis) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (C₃₄H₃₈N₄O₇S; theoretical MW ~670.8 g/mol) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and absence of racemization (critical for D-configuration) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of Fmoc-D-Aph(Cbm)-OH in challenging peptide sequences?

- Activation Reagents : Use HBTU/HOBt or COMU for efficient activation of the carboxyl group, reducing steric hindrance from the Cbm group .

- Double Coupling : Perform sequential couplings with fresh reagents for sequences prone to aggregation.

- Real-Time Monitoring : Employ Kaiser or chloranil tests to detect unreacted amino groups post-coupling .

Q. What strategies mitigate racemization during the incorporation of Fmoc-D-Aph(Cbm)-OH into peptide chains?

Q. How do steric and electronic effects of the Cbm protecting group influence the reactivity of Fmoc-D-Aph(Cbm)-OH in SPPS?

The Cbm group introduces steric bulk near the α-carbon, potentially slowing coupling kinetics. Electronic effects (e.g., hydrogen bonding with the carbamoyl moiety) may alter solubility and resin accessibility. Computational modeling (e.g., DFT) can predict steric maps, while empirical optimization of solvent systems (e.g., DMF/NMP mixtures) improves reaction rates .

Q. What orthogonal protective group strategies are compatible with Fmoc-D-Aph(Cbm)-OH for complex peptide synthesis?

- Acid-Labile Groups : Use tert-butyl (tBu) or trityl (Trt) for side-chain protection, removable with TFA during final cleavage .

- Photocleavable Groups : Nitroveratryloxycarbonyl (NVOC) for light-triggered deprotection in multi-step syntheses .

- Thiol-Compatible Groups : Acm (acetamidomethyl) for disulfide bridge formation post-synthesis .

Data Contradiction Analysis

Example : Discrepancies in reported solubility profiles across studies may arise from batch-specific impurities or solvent grade variations. To resolve:

Validate solubility using HPLC-grade solvents and standardized sonication protocols.

Cross-reference with COA (Certificate of Analysis) data from suppliers .

Perform comparative studies using controlled conditions (e.g., temperature, solvent ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.